Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate
Description
Properties
CAS No. |
870998-07-5 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 |
InChI Key |
JKAONKYWFIFSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate
Stepwise Synthetic Procedure
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | Methyl benzoate | Mixed acid (HNO3/H2SO4) | Methyl 3-nitrobenzoate | Controlled temperature to ensure meta-nitration; typical yield >80% |
| 2 | Nucleophilic substitution | Methyl 3-nitrobenzoate | 1,4-Diazepane, base (e.g., potassium carbonate), solvent (DMF or DCM) | This compound | Reaction temperature typically 60-100°C; reaction time varies from 6 to 24 hours |
| 3 | Purification | Crude product | Chromatography or recrystallization | Pure this compound | Purity assessed by HPLC and NMR spectroscopy |
Detailed Reaction Conditions and Mechanistic Insights
Nitration of Methyl Benzoate
The nitration step introduces a nitro group predominantly at the meta position relative to the ester group due to the electron-withdrawing effect of the ester. This is achieved by treating methyl benzoate with a nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature (0–5°C) to avoid over-nitration or decomposition. The reaction proceeds via electrophilic aromatic substitution, yielding methyl 3-nitrobenzoate with high regioselectivity.
Nucleophilic Substitution with 1,4-Diazepane
The key step involves the nucleophilic aromatic substitution of the nitro group by the 1,4-diazepane ring nitrogen. This reaction is facilitated by the activation of the aromatic ring by the nitro group and the use of a polar aprotic solvent such as dimethylformamide or dichloromethane. A base like potassium carbonate is employed to deprotonate the diazepane nitrogen, enhancing its nucleophilicity. The reaction typically proceeds at elevated temperatures (60–100°C) over several hours to achieve optimal conversion.
Purification and Characterization
Following the reaction, the crude product is purified by chromatographic techniques or recrystallization from suitable solvents. The purity and identity of this compound are confirmed using High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Yields are generally reported to be good to excellent (>70%) depending on reaction optimization.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
The choice of solvent significantly impacts the nucleophilic substitution reaction rate and yield. Polar aprotic solvents such as dimethylformamide enhance nucleophilicity and solubility of reagents, improving reaction efficiency.
Reaction temperature and time require optimization to balance conversion and minimize side reactions such as hydrolysis of the ester group or over-substitution.
The use of bases like potassium carbonate is preferred over stronger bases to avoid unwanted side reactions and maintain the integrity of the ester moiety.
Purification by recrystallization is effective for removing minor impurities, but chromatographic methods provide higher purity critical for pharmaceutical applications.
Analytical validation through HPLC and NMR is essential to confirm the substitution pattern and purity, especially given the potential for isomeric or positional impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), room temperature.
Major Products Formed
Reduction: Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate.
Substitution: Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide or Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol.
Oxidation: this compound N-oxide.
Scientific Research Applications
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of diazepane-containing compounds with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on the target molecule. This binding can result in the modulation of the target’s activity, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-Nitrobenzoate
- Structure : Lacks the diazepane ring, featuring only a nitro group at the meta position.
- Lower molecular weight (181.15 g/mol) compared to the diazepane derivative.
Methyl 4-(Piperazin-1-yl)-3-nitrobenzoate
- Structure : Replaces the seven-membered diazepane with a six-membered piperazine ring.
- Key Differences: Ring Size: Piperazine (6-membered) vs. diazepane (7-membered). Basicity: Piperazine has two secondary amines, while diazepane includes one secondary and one tertiary nitrogen, altering pKa and solubility profiles.
Methyl 4-(Morpholin-1-yl)-3-nitrobenzoate
- Structure : Substitutes diazepane with morpholine (a six-membered ring containing one oxygen and one nitrogen atom).
- Key Differences: Electron Distribution: The oxygen in morpholine increases electron density, reducing the ring’s basicity compared to diazepane. Hydrogen Bonding: Morpholine’s oxygen can act as a hydrogen bond acceptor, whereas diazepane’s NH group may serve as both donor and acceptor, influencing crystal packing and solubility .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Benzamide derivative with an N,O-bidentate directing group.
- Key Differences :
Hydrogen Bonding and Crystal Packing
The nitro and ester groups in this compound contribute to its hydrogen-bonding capacity. The nitro group (a strong electron-withdrawing group) may engage in C–H···O interactions, while the ester carbonyl can act as an acceptor. This contrasts with:
Solubility and Bioactivity
- Solubility : The diazepane ring’s NH group may enhance water solubility via hydrogen bonding, compared to morpholine or piperazine derivatives.
Data Table: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| This compound | 279.29 | Diazepane, Nitro, Ester | Medicinal chemistry |
| Methyl 3-nitrobenzoate | 181.15 | Nitro, Ester | Synthetic intermediate |
| Methyl 4-(piperazin-1-yl)-3-nitrobenzoate | 265.27 | Piperazine, Nitro, Ester | Drug discovery (e.g., kinase inhibitors) |
| Methyl 4-(morpholin-1-yl)-3-nitrobenzoate | 266.25 | Morpholine, Nitro, Ester | Material science, Catalysis |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 207.27 | Amide, Hydroxyl | Metal-catalyzed reactions |
Biological Activity
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of nitrobenzoates and contains a diazepane moiety. Its molecular formula is . The presence of the diazepane ring is significant as it often contributes to the pharmacological profile of compounds.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, studies on related nitrobenzoate derivatives have shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves modulation of signaling pathways such as the c-Myc pathway, which is crucial for cell proliferation and survival .
Table 1: Summary of Biological Activities of Related Compounds
Structure-Activity Relationship (SAR)
The SAR studies on related diazepane derivatives reveal that modifications on the diazepane ring can significantly affect biological activity. For example, substituents on the nitrogen atoms or the aromatic ring can enhance binding affinity to biological targets or alter pharmacokinetic properties.
Key Findings:
- Nitro Group Positioning: The position of the nitro group on the benzoate ring influences the compound's ability to interact with specific receptors.
- Diazepane Substituents: Variations in substituents on the diazepane ring can lead to increased potency against certain cancer cell lines.
Case Studies
-
In Vitro Studies:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. The compound was shown to induce G0/G1 phase arrest in these cells, suggesting a mechanism of action that involves disruption of cell cycle progression . -
Animal Models:
Animal studies have further validated the anticancer potential of related compounds. For instance, a diazepane derivative was tested in xenograft models where it showed significant tumor reduction compared to controls. These findings support further investigation into its therapeutic applications in oncology .
Safety and Toxicity
While this compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that similar compounds may exhibit side effects such as gastrointestinal disturbances and central nervous system effects due to their interaction with neurotransmitter systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
